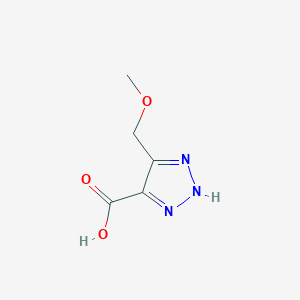

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via cycloaddition or condensation reactions involving azides and β-ketoesters or cyanoacetates.

Key Reaction Pathways

Derivatization Reactions

The carboxylic acid and methoxymethyl groups enable diverse functionalization:

Carboxylic Acid Reactivity

Methoxymethyl Group Reactivity

Stability and Degradation

The compound exhibits sensitivity to:

-

Acidic Hydrolysis : Methoxymethyl group cleaves at pH < 3, forming formaldehyde and hydroxyl derivatives .

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming triazole byproducts .

Reaction Optimization Insights

Structural Confirmation Techniques

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and agrochemicals.

Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,4-Triazole-3-carboxylic acid

- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

- 5-Amino-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and properties. This functional group can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the triazole family, which is known for its pharmacological significance. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms, contributing to its biological properties. The methoxymethyl and carboxylic acid functional groups enhance its solubility and reactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H8N4O3 |

| Molecular Weight | 172.15 g/mol |

| CAS Number | 1598365-57-1 |

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a high degree of free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The IC50 values were significantly lower than those of common antioxidants like ascorbic acid .

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with IC50 values ranging from 10 to 30 µM, suggesting its effectiveness in targeting cancer cells .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which is relevant for gout treatment.

- Cellular Signaling : The compound may affect cellular signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of triazole derivatives reported that this compound had an MIC of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

- Antioxidant Properties : In a comparative analysis with known antioxidants, this compound demonstrated an IC50 value of 25 µM in the DPPH assay, indicating strong antioxidant capabilities .

- Anticancer Activity : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a significant decrease in cell viability (approximately 70% at 20 µM), suggesting its potential for further development as an anticancer drug .

Propiedades

IUPAC Name |

5-(methoxymethyl)-2H-triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-11-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXJKFOEXQILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNN=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.